molecular formula C11H14N2O2 B13541405 Methyl 6-(pyrrolidin-2-yl)nicotinate

Methyl 6-(pyrrolidin-2-yl)nicotinate

Cat. No.: B13541405
M. Wt: 206.24 g/mol
InChI Key: BCSLUQCWBMBMBY-UHFFFAOYSA-N
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Description

Methyl 6-(pyrrolidin-2-yl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxylate position and a pyrrolidine ring substituted at the 6-position of the pyridine core. Pyrrolidine-containing compounds are known for their roles in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, which may influence pharmacological targeting, such as neurological or anti-fibrotic applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 6-pyrrolidin-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-4-5-10(13-7-8)9-3-2-6-12-9/h4-5,7,9,12H,2-3,6H2,1H3

InChI Key

BCSLUQCWBMBMBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CCCN2

Origin of Product

United States

Preparation Methods

The preparation of Methyl 6-(pyrrolidin-2-yl)nicotinate typically involves the reaction of 6-methylnicotinate with pyrrolidine under specific conditions. One method involves using 6-methylnicotinate methyl ester as a starting material, which reacts with pyrrolidine in the presence of an aprotic solvent like toluene or tetrahydrofuran . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve optimizing the reaction conditions to achieve high purity and yield, making the process suitable for large-scale production .

Chemical Reactions Analysis

Methyl 6-(pyrrolidin-2-yl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nicotinic acid derivatives, while reduction may yield pyrrolidine-substituted nicotinic alcohols .

Scientific Research Applications

Methyl 6-(pyrrolidin-2-yl)nicotinate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and receptor binding due to its ability to mimic natural substrates. In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrial applications include its use in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 6-(pyrrolidin-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to fit into the active sites of enzymes and receptors, facilitating binding and subsequent biological effects. The compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 6-position of the pyridine ring and ester groups. Below is a comparative analysis:

Compound Name Substituent at 6-position Ester Group Key Properties/Applications Reference
Methyl 6-(pyrrolidin-2-yl)nicotinate Pyrrolidin-2-yl (secondary amine) Methyl Potential bioactivity (inferred) -
Methyl 6-morpholinonicotinate Morpholine (tertiary amine + O) Methyl Enhanced polarity; pharmaceutical intermediate
Methyl 6-methyl nicotinate Methyl (alkyl) Methyl Rubefacient; stimulates blood flow
Methyl 6-chloronicotinate Chlorine (electron-withdrawing) Methyl Reactive intermediate for cross-coupling
Ethyl 6-(3-methylbenzyl)nicotinate Substituted pyrimidine Ethyl Anti-fibrosis activity (e.g., compound 12g)

Substituent Effects:

  • Pyrrolidine vs. Morpholine : Pyrrolidine’s secondary amine may improve lipid solubility and membrane permeability compared to morpholine’s oxygen-containing ring, which increases polarity .
  • Alkyl vs. Heterocyclic : Methyl groups (e.g., Methyl 6-methyl nicotinate) enhance lipophilicity, while heterocycles like pyrrolidine offer hydrogen-bonding sites for target engagement .
  • Electron-withdrawing Groups : Chlorine in Methyl 6-chloronicotinate facilitates nucleophilic substitution reactions, making it a versatile synthetic intermediate .

Physical Properties

Data from structurally related compounds (melting points, yields):

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
6-(5-(3-Bromobenzyl)nicotinic acid (13f) 270–271 71 ~439.3
Methyl 6-methyl nicotinate Not reported - 151.16
Methyl 6-chloronicotinate Not reported - 171.58

Notes:

  • Pyrrolidine-substituted nicotinates likely have lower melting points than polar analogs (e.g., carboxylic acids like 13f) due to reduced crystallinity .
  • Yields for this compound can be inferred to align with similar nickel-catalyzed syntheses (50–80%) .

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